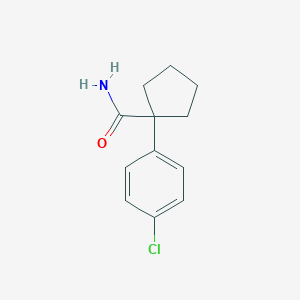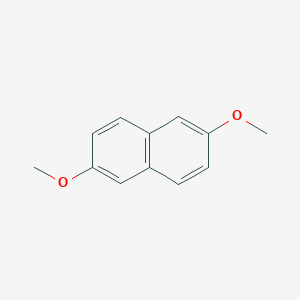
2,6-Dimethoxynaphthalene
Descripción general
Descripción
2,6-Dimethoxynaphthalene is a chemical compound with the molecular formula C12H12O2 . It has an average mass of 188.223 Da and a monoisotopic mass of 188.083725 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dimethoxynaphthalene are not detailed in the retrieved sources, it’s known that this compound can undergo various chemical reactions .Physical And Chemical Properties Analysis
2,6-Dimethoxynaphthalene has a density of 1.1±0.1 g/cm3, a boiling point of 311.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.0±3.0 kJ/mol and a flash point of 130.3±19.9 °C . The compound has a molar refractivity of 57.5±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Purity
2,6-Dimethoxynaphthalene is synthesized using 2,6-dihydroxynaphthalene, dimethyl sulfate, and sodium hydroxide, achieving over 85% yield and high purity. This synthesis method is efficient for producing white crystal with a melting point of 155-156℃ (Dong-sheng, 2004).
Charge-Transfer Matrixes
It is used as a matrix in matrix-assisted laser desorption/ionization to investigate the structure of polymetallic porphyrins. This application is especially useful for analyzing labile species such as zinc porphyrinate complexes (Aiello et al., 2004).
Sulfonation Mechanism
The role of 2,6-Dimethoxynaphthalene in sulfonation reactions is explored, highlighting its intermediates like monoprotonated oxonium cations and quinonoid dications. This study provides insights into the sulfonation mechanism, particularly for 2,3-dimethoxynaphthalene (Cisak, Kusztal, & Brzezińska, 2001).
Solvent Effects on Charge-Transfer Spectra
2,6-Dimethoxynaphthalene's charge-transfer transition energies with various anhydrides were measured in different aprotic solvents, helping understand solvent effects on charge-transfer spectra in organic chemistry (Dupire, Mulindabyuma, Nagy, & Nagy, 1975).
Antibacterial Activity
5,6-Dimethoxynaphthalene-2-carboxylic acid, synthesized through a multi-step process involving 2,6-Dimethoxynaphthalene, showed in vitro antibacterial activity against pathogenic bacteria, indicating potential applications in antibacterial research (Göksu & Uğuz, 2005).
Charge Transfer Complexes
The study of electron-rich 2,7-dimethoxynaphthalene dichalcogenides formed charge transfer complexes with tetracyanoquinodimethane, revealing absorption features spanning a wide range and low HOMO–LUMO energy gaps (Press, Back, & Sutherland, 2012).
Biosynthesis
The synthesis of 1-Hydroxy-3-methyl-6,8-dimethoxynaphthalene (related to 2,6-Dimethoxynaphthalene) established the formula for eleutherinol, aiding in the understanding of biogenetic processes (Birch & Donovan, 1953).
Safety and Hazards
Safety data sheets recommend avoiding dust formation and breathing in mist, gas, or vapours when handling 2,6-Dimethoxynaphthalene . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .
Mecanismo De Acción
Target of Action
It’s known that many chemical compounds interact with proteins or enzymes in the body to exert their effects .
Mode of Action
It’s known that the compound undergoes sulphonation, a process where a sulphonic acid group is added to the molecule . This process can alter the compound’s properties and interactions with other molecules.
Biochemical Pathways
The sulphonation process it undergoes suggests it may interact with metabolic pathways involving sulphur-containing compounds .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . It’s also a CYP1A2 and CYP2C19 inhibitor , which suggests it may affect the metabolism of other drugs.
Result of Action
Its sulphonation suggests it may alter the properties and functions of proteins or other molecules it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethoxynaphthalene. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Other factors, such as temperature and the presence of other chemicals, can also affect its stability and activity.
Propiedades
IUPAC Name |
2,6-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKDVDYNDXGFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203340 | |
| Record name | 2,6-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxynaphthalene | |
CAS RN |
5486-55-5 | |
| Record name | 2,6-Dimethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxynaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2,6-Dimethoxynaphthalene has the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol. Key spectroscopic data include characteristic peaks in the 1H NMR spectrum, specifically the -CH2-O-CO- methylene group []. Additionally, variations in the 1590 and 1380 cm-1 bands in the Raman spectrum are observed compared to unsubstituted single wall carbon nanotubes when 2,6-Dimethoxynaphthalene is covalently attached [].
A: 2,6-Dimethoxynaphthalene serves as a building block for naphthol-based macrocyclic arenes called prism[n]arenes. These macrocycles demonstrate promising guest-binding abilities, similar to their phenol-based counterparts, making them potentially valuable tools in supramolecular chemistry [].
A: 2,6-Dimethoxynaphthalene forms orange-colored 1:1 cocrystals with pyromellitic diimide []. The crystal structures reveal vertical stacks of alternating 2,6-Dimethoxynaphthalene and pyromellitic diimide molecules. This arrangement is stabilized by π-π interactions between the electron-rich 2,6-Dimethoxynaphthalene and electron-deficient pyromellitic diimide units, as well as by hydrogen bonding between adjacent stacks [].
A: 2,6-Dimethoxynaphthalene acts as an electron donor in charge-transfer complexes with various electron acceptors. For example, it forms a charge-transfer complex with single-wall carbon nanotubes functionalized with viologen units. This interaction is confirmed by optical spectroscopy and leads to the formation of a charge-separated state upon photoexcitation []. Additionally, 2,6-Dimethoxynaphthalene forms a charge-transfer complex with 3,6-diiodopyromellitic diimide, resulting in solvent-free co-crystals with a 2:1 stoichiometry of 2,6-Dimethoxynaphthalene to diiodopyromellitic diimide [].
A: When used as a binary additive with 1,8-diiodooctane (DIO) in PBDB-T:TTC8-O1-4F-based organic solar cells, 2,6-Dimethoxynaphthalene helps optimize the active layer morphology []. While DIO promotes ordered packing of the acceptor (TTC8-O1-4F), 2,6-Dimethoxynaphthalene prevents excessive aggregation of both donor and acceptor materials, leading to improved phase separation and crystallite size, ultimately enhancing device performance [].
A: Research has elucidated the protonation and sulphonation mechanisms of 2,6-Dimethoxynaphthalene []. This research led to the successful synthesis and characterization of sodium and barium salts of 2,6-Dimethoxynaphthalene-4-monosulphonic acid and 2,6-Dimethoxynaphthalene-4,7-disulphonic acid [].
A: 2,6-Dimethoxynaphthalene serves as a precursor to monomers used in the synthesis of proton exchange membranes. For instance, it is used to create 1,5-bis(4-fluorobenzoyl)-2,6-dimethoxynaphthalene, which is then polymerized and further modified to obtain sulfonated naphthalene-based poly(arylene ether ketone) copolymers. These copolymers demonstrate potential for application in fuel cells due to their high proton conductivity and low methanol permeability [, ].
A: Yes, a novel MOF called Cu2(DTPD) (ZJU-12) utilizes a 2,6-Dimethoxynaphthalene-containing linker []. The linker, H4DTPD (5,5′-(2,6-dimethoxynaphthalene-1,5-diyl)diisophthalic acid), contributes to the MOF's structure and properties. ZJU-12 exhibits a high surface area and shows promise for acetylene and carbon dioxide storage applications [].
A: Yes, 2,6-Dimethoxynaphthalene can be electrochemically polymerized to yield fluorescent poly(2,6-dimethoxynaphthalene). This polymer shows potential for the sensitive detection of imidacloprid pesticide [].
A: Early investigations on 2,6-Dimethoxynaphthalene focused on its mass spectrometry behavior, revealing fragmentation patterns initiated by the cleavage of an O-CH3 bond []. Over time, research explored its use in various applications, including its role as a building block in supramolecular chemistry, a component in organic solar cells, a precursor for proton exchange membranes, and a ligand in MOFs, highlighting the versatility of this compound [, , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



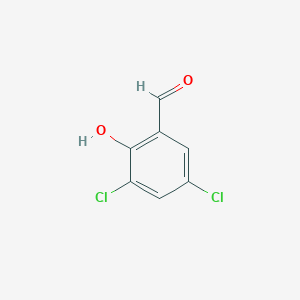



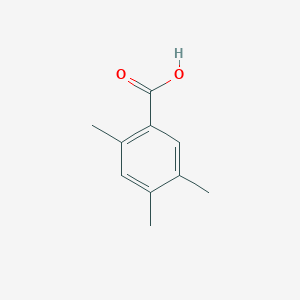
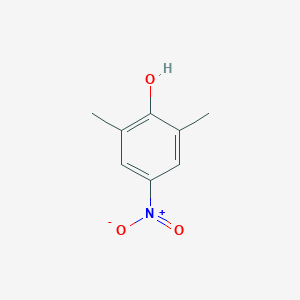
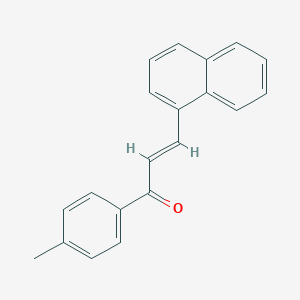
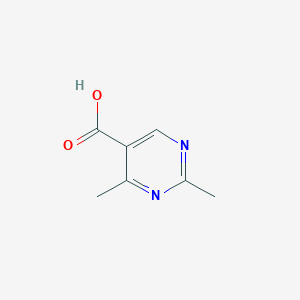
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B181274.png)

![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)
